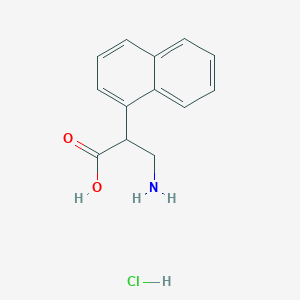

alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the alpha carbon of a naphthalene ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl typically involves the amination of alpha-bromocarboxylic acids. This method provides a straightforward approach to preparing alpha-aminocarboxylic acids. The bromoacids are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride. The subsequent amination step involves the use of ammonia or an amine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

Alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its role as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products

Mecanismo De Acción

The mechanism of action of alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound may also act as a ligand, binding to receptors or enzymes and modulating their activity .

Comparación Con Compuestos Similares

Similar Compounds

Alpha-(Aminomethyl)-1-naphthaleneacetic acid: The non-hydrochloride form of the compound.

Beta-(Aminomethyl)-1-naphthaleneacetic acid: A structural isomer with the amino group attached to the beta carbon.

Alpha-(Aminomethyl)-2-naphthaleneacetic acid: A positional isomer with the amino group attached to the second position of the naphthalene ring.

Uniqueness

Alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Actividad Biológica

Alpha-(Aminomethyl)-1-naphthaleneacetic acid hydrochloride (also known as 1-naphthaleneacetic acid or NAA) is a synthetic auxin, a class of plant hormones that play critical roles in regulating growth and development. This compound has garnered attention not only for its agricultural applications but also for its potential biological activities, including effects on cell growth, differentiation, and apoptosis in various cell types.

- Chemical Formula : C12H11NO2·HCl

- Molar Mass : 186.2066 g/mol

- Structure : The compound features a naphthalene ring structure substituted with an aminomethyl group and a carboxylic acid group, which is crucial for its biological activity.

Alpha-(Aminomethyl)-1-naphthaleneacetic acid functions primarily as a plant growth regulator by mimicking the natural auxins in plants. Its mechanism involves:

- Cell Elongation : Promotes cell elongation and division, leading to increased plant growth.

- Root Development : Enhances root formation and development, which can improve nutrient uptake.

- Fruit Development : Used in agriculture to prevent premature fruit drop and to promote fruit set.

Effects on Animal Cells

Recent studies have indicated that NAA may also exhibit significant biological activities in animal cells:

- Cytotoxicity : Research has shown that NAA can induce cytotoxic effects in cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. This cytotoxicity is thought to be mediated through the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis .

Table 1: Summary of Cytotoxic Effects of NAA on Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | ROS generation |

| A549 | 25 | Cell cycle arrest |

Hydrogel Formation and Catalytic Activity

Recent studies have explored the potential of NAA-conjugated compounds in forming hydrogels with enhanced catalytic properties. For instance, 1-naphthaleneacetic acid-appended phenylalanine derivatives have been shown to form stable hydrogels that exhibit esterase-like activity. This property is attributed to their helical nanofibrillar structures which create catalytic hotspots for ester hydrolysis reactions .

Study 1: Photocatalytic Activity

In a study investigating the photocatalytic properties of NAA derivatives, it was found that specific modifications to the naphthalene structure significantly enhanced photocytotoxicity against various cancer cell lines. The findings suggest that structural modifications can lead to improved therapeutic efficacy .

Study 2: Immunomodulatory Effects

Another study focused on the immunomodulatory effects of NAA-related compounds found that certain polysaccharides derived from plants treated with NAA exhibited enhanced nitric oxide production in macrophage cells. This suggests potential applications in boosting immune responses .

Toxicological Profile

The toxicological assessment of NAA indicates low acute toxicity levels. High exposure may lead to reduced body weight gain and gastrointestinal disturbances. Chronic exposure studies have shown no significant mutagenic or carcinogenic effects, making it relatively safe for agricultural use .

Table 2: Toxicological Endpoints for NAA

| Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |

|---|---|---|

| Acute Dietary | 50 | 250 |

| Chronic Dietary | 15 | 75 |

| Dermal Short-Term Exposure | 300 | 1000 |

Propiedades

IUPAC Name |

3-amino-2-naphthalen-1-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c14-8-12(13(15)16)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12H,8,14H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMUAOSNILPXII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.